molecular formula C10H16IN3O B2761841 3-methyl-1-(piperidine-1-carbonyl)-1H-imidazol-3-ium iodide CAS No. 548763-35-5

3-methyl-1-(piperidine-1-carbonyl)-1H-imidazol-3-ium iodide

Cat. No.: B2761841
CAS No.: 548763-35-5
M. Wt: 321.162
InChI Key: DYUXQBJBOJUEQQ-UHFFFAOYSA-M
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Description

3-methyl-1-(piperidine-1-carbonyl)-1H-imidazol-3-ium iodide is a complex organic compound that features a piperidine ring, an imidazole ring, and an iodide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(piperidine-1-carbonyl)-1H-imidazol-3-ium iodide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction where a piperidine derivative reacts with an appropriate electrophile.

    Formation of the Final Compound: The final step involves the reaction of the imidazole derivative with the piperidine derivative in the presence of an iodide source, such as potassium iodide, under suitable reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(piperidine-1-carbonyl)-1H-imidazol-3-ium iodide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxidized derivatives of the imidazole or piperidine rings, while reduction could lead to reduced forms of these rings.

Scientific Research Applications

3-methyl-1-(piperidine-1-carbonyl)-1H-imidazol-3-ium iodide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-methyl-1-(piperidine-1-carbonyl)-1H-imidazol-3-ium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine itself, piperidinone, and various substituted piperidines.

    Imidazole Derivatives: Compounds containing the imidazole ring, such as imidazole, benzimidazole, and various substituted imidazoles.

Uniqueness

3-methyl-1-(piperidine-1-carbonyl)-1H-imidazol-3-ium iodide is unique due to the combination of the piperidine and imidazole rings in its structure, along with the presence of the iodide ion. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

(3-methylimidazol-3-ium-1-yl)-piperidin-1-ylmethanone;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N3O.HI/c1-11-7-8-13(9-11)10(14)12-5-3-2-4-6-12;/h7-9H,2-6H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUXQBJBOJUEQQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)C(=O)N2CCCCC2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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